molecular formula C10H17ClN2O2 B13591102 Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride

Cat. No.: B13591102
M. Wt: 232.71 g/mol
InChI Key: XRTJNHAHEFKQOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride is a chemically modified azetidine derivative featuring a strained four-membered ring system. The compound includes a tert-butyl carbamate group at the 1-position, an amino group, and an ethynyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₅N₃O₂·HCl, with a molecular weight of 233.46 g/mol. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the amino group provides a site for further functionalization .

Properties

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4;/h1H,6-7,11H2,2-4H3;1H

InChI Key

XRTJNHAHEFKQOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via alkynylation reactions, often using reagents such as ethynyl bromide.

    Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.

    Protection of Functional Groups: The tert-butyl group is added to protect the carboxylate group during the synthesis process.

    Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Key Functional Groups Reactivity/Applications
Target Compound C₉H₁₅N₃O₂·HCl 233.46 Azetidine Ethynyl, Amino, Carbamate Click chemistry, drug intermediates
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine Hydroxymethyl, Methoxyphenyl, Carbamate Chiral building blocks, kinase inhibitors
tert-Butyl 3-cyanoazetidine-1-carboxylate C₈H₁₂N₂O₂ 168.20 Azetidine Cyano, Carbamate Nitrile-mediated cross-coupling reactions
tert-Butyl 3-(methylamino)azetidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 Azetidine Methylamino, Carbamate Bioactive molecule synthesis (e.g., antibiotics)

Ring Strain and Reactivity

The target compound’s azetidine ring introduces significant ring strain compared to five-membered pyrrolidine analogs (e.g., the compound in ). This strain enhances reactivity, particularly in nucleophilic ring-opening reactions, which are less pronounced in pyrrolidine derivatives . For example, the azetidine core in the target compound may undergo rapid functionalization under mild conditions, whereas pyrrolidine derivatives often require harsher catalysts.

Functional Group Diversity

  • Ethynyl vs. Hydroxymethyl/Methoxyphenyl : The ethynyl group in the target compound enables click chemistry, a feature absent in the hydroxymethyl/methoxyphenyl-substituted pyrrolidine analog. Conversely, the methoxyphenyl group in the pyrrolidine derivative enhances π-π stacking interactions in drug-receptor binding .
  • Amino Group Utility: The primary amino group in the target compound allows for Schiff base formation or amidation, whereas tert-butyl 3-cyanoazetidine-1-carboxylate relies on cyano groups for nitrile-specific reactions.

Pharmacological Potential

Azetidine derivatives are increasingly prioritized in drug discovery due to their conformational rigidity, which improves target binding affinity. The target compound’s ethynyl group could facilitate bioconjugation in antibody-drug conjugates (ADCs), a niche less explored for methoxyphenyl-substituted pyrrolidines .

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